molecular formula C11H22ClN B3249004 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride CAS No. 1909309-37-0

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride

Cat. No.: B3249004
CAS No.: 1909309-37-0
M. Wt: 203.75
InChI Key: HZOMVHOFHSYVBN-UHFFFAOYSA-N
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Description

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride (CAS: 1909309-37-0) is a cyclobutane-based amine hydrochloride salt with a molecular formula of C₁₁H₂₁N·HCl. Its structure features a tert-butyl group at the 3-position of the cyclobutane ring and a cyclopropylamine substituent (SMILES: CC(C)(C)C1CC(C1)NC2CC2) . The compound’s InChIKey (GMMNJJCPCNALQM-UHFFFAOYSA-N) and collision cross-section data for ionized forms (e.g., [M+H]⁺ m/z 168.2) have been computationally predicted, but experimental validation remains absent .

Properties

IUPAC Name

3-tert-butyl-N-cyclopropylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-11(2,3)8-6-10(7-8)12-9-4-5-9;/h8-10,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOMVHOFHSYVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-37-0
Record name 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride involves multiple steps, starting with the preparation of the cyclobutan-1-amine core. This can be achieved through various organic synthesis techniques, including cyclization reactions and amination processes. The tert-butyl and cyclopropyl groups are then introduced through alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-purity reagents and catalysts to ensure the desired product’s quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the compound’s application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences between 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride and its structural analogs:

Compound Name Molecular Formula Substituents (R-group) Molecular Weight (g/mol) Salt Form Key Structural Features
3-tert-butyl-N-cyclopropylcyclobutan-1-amine HCl C₁₁H₂₁N·HCl Cyclopropylamine 204.16 Hydrochloride Cyclobutane core, tert-butyl, cyclopropyl
3-tert-butyl-N-methylcyclobutan-1-amine HCl (SY209214) C₁₀H₂₀N·HCl Methylamine 193.73 Hydrochloride Cyclobutane core, tert-butyl, methyl
3-tert-butyl-N-methylcyclobutan-1-amine (SY209215) C₁₀H₂₀N Methylamine 153.28 Free base Lacks hydrochloride salt
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid HCl (SY209216) C₆H₁₂NO₃·HCl Hydroxy, carboxylic acid 197.62 Hydrochloride Cyclobutane with hydroxyl and carboxyl groups

Structural and Functional Differences

  • Substituent Effects : Replacing the cyclopropyl group in the target compound with a methyl group (SY209214) reduces steric hindrance and may enhance metabolic stability due to decreased ring strain . Conversely, the cyclopropyl group could improve target binding affinity in receptor interactions, as seen in other cyclopropane-containing pharmaceuticals (e.g., ticagrelor) .
  • Salt Form : The hydrochloride salt (target compound and SY209214) increases aqueous solubility compared to the free base (SY209215), a critical factor in bioavailability .
  • SY209216, with a hydroxyl and carboxyl group, likely exhibits a larger CCS due to polar interactions .

Limitations in Comparative Data

No experimental studies directly compare the pharmacological, toxicological, or physicochemical properties of these analogs. For instance:

  • Solubility and Stability : While hydrochloride salts generally enhance solubility, the absence of purity data for the target compound (e.g., hygroscopicity, degradation products) limits practical insights .

Biological Activity

3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride is a novel compound characterized by its unique structural features, including a cyclobutane ring and a cyclopropyl group. This compound is primarily studied for its potential biological activities, which may include interactions with neurotransmitter systems and enzyme modulation. Despite limited specific data available on its biological activity, insights can be drawn from related compounds and preliminary studies.

Structural Characteristics

The molecular formula of this compound is C11H21NC_{11}H_{21}N with a molecular weight of approximately 203.76 g/mol. The presence of the tert-butyl group enhances steric bulk, which may influence its biological interactions and pharmacological properties .

Structural Information

PropertyValue
Molecular FormulaC₁₁H₂₁N
Molecular Weight203.76 g/mol
SMILESCC(C)(C)C1CC(C1)NC2CC2
InChIInChI=1S/C11H21N/c1-11(2,3)8-6-10(7-8)12-9-4-5-9/h8-10,12H,4-7H2

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The amine functional group allows for potential nucleophilic substitutions, which could alter the activity of proteins involved in critical biological pathways.

Biological Activity Insights

While direct studies on this compound are sparse, compounds with similar structures often exhibit significant pharmacological properties. For instance:

  • Neurotransmitter Modulation : Compounds structurally related to this amine may act as inhibitors or modulators in neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors, which can be crucial in therapeutic contexts such as cancer treatment or metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-tert-butyl-N,N-dimethylcyclopentan-1-amineC₁₁H₁₉NDimethyl substitution enhances lipophilicity
Tert-butylamineC₄H₉NSimple structure; primary amine
3-butyn-1-amine hydrochlorideC₄H₇N·HClAlkyne functional group; different reactivity

Case Studies and Research Findings

Research into structurally related compounds provides insights into the potential biological effects of this compound:

  • Lipophilicity Studies : The replacement of the tert-butyl group in various compounds has been shown to affect lipophilicity significantly, impacting absorption and distribution in biological systems. For example, studies indicated that substituting tert-butyl with other groups increased log DD values by approximately 0.4–0.5 units, suggesting enhanced membrane permeability .
  • Metabolic Stability : Investigations into metabolic stability revealed that structural modifications can lead to varying degrees of stability in biological environments. For instance, some analogues demonstrated decreased metabolic clearance rates when modified, indicating potential for longer therapeutic action.

Q & A

Basic: How can researchers optimize the synthesis of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride to improve yield and purity?

Methodological Answer:

  • Step-wise optimization : Begin by isolating intermediates (e.g., cyclopropylamine derivatives) to minimize side reactions. Use tert-butyl groups as steric shields during cyclopropane ring formation to enhance regioselectivity.
  • Reagent selection : Employ reducing agents like sodium borohydride (NaBH₄) for amine protection/deprotection steps, as these are gentler than LiAlH₄ and reduce over-reduction risks .
  • Catalytic systems : Palladium-catalyzed hydroamination (as in ) can be adapted for allylic amine intermediates, improving reaction efficiency .
  • Purity monitoring : Implement inline FTIR or HPLC to track reaction progress and adjust stoichiometry in real time.

Basic: What spectroscopic methods are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : Use ¹H NMR to confirm the tert-butyl group (δ ~1.2–1.4 ppm, singlet) and cyclopropane protons (δ ~0.5–1.0 ppm, multiplet). ¹³C NMR can distinguish cyclobutane carbons (δ ~20–30 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁ClN₂).
  • X-ray crystallography : If single crystals are obtainable, resolve the hydrochloride salt’s stereochemistry, as demonstrated for similar amines in .

Advanced: How can computational modeling elucidate reaction mechanisms in the synthesis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states for cyclopropane ring formation and tert-butyl group incorporation. Compare activation energies of competing pathways (e.g., SN1 vs. SN2 mechanisms).
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe hydrogen transfer steps in amine functionalization.
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates, referencing ’s GC/MS-based solvent optimization .

Advanced: How should researchers resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:

  • Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl-cyclopropylamine derivatives in and ). Adjust for solvent polarity and pH effects on chemical shifts .
  • Dynamic NMR : Investigate temperature-dependent splitting in cyclopropane protons to rule out conformational flux.
  • Collaborative databases : Submit raw spectral data to platforms like PubChem () to standardize assignments .

Basic: What experimental conditions ensure the stability of this compound during storage?

Methodological Answer:

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the cyclopropane ring.
  • Desiccation : Use vacuum-sealed containers with molecular sieves to avoid hydrochloride hydrolysis, as recommended for similar amines in .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products.

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like monoamine oxidases or cytochrome P450 isoforms.
  • In vitro assays : Adapt methodologies from ’s Anlotinib studies, such as kinase inhibition profiling or cell viability assays (e.g., MTT on cancer cell lines) .
  • Metabolic stability : Employ liver microsome models to assess hepatic clearance, correlating with tert-butyl group’s steric effects on metabolism.

Basic: What analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Monitor at 210–220 nm for amine detection.
  • GC-MS : Derivatize the compound with BSTFA to enhance volatility, as applied in ’s volatile organic compound (VOC) analysis .
  • Ion chromatography : Quantify chloride counterions to confirm hydrochloride stoichiometry.

Advanced: How can researchers model the compound’s interactions with biological targets using molecular docking?

Methodological Answer:

  • Ligand preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for cyclopropane ring strain.
  • Protein-ligand docking : Use GROMACS or AMBER for MD simulations to assess binding stability. Reference ’s structural data for amine-protein interactions .
  • Free energy calculations : Apply MM-PBSA/GBSA to predict binding affinities, focusing on tert-butyl hydrophobic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride
Reactant of Route 2
3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride

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